Product packaging for Oliveroline(Cat. No.:CAS No. 62504-55-6)

Oliveroline

Cat. No.: B1231705
CAS No.: 62504-55-6
M. Wt: 331.8 g/mol
InChI Key: SMCWYRTZZQNLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oliveroline is a natural alkaloid that shows significant promise in pharmacological research, particularly as a potential anti-cancer agent. Studies indicate that this compound is a potent inhibitor of both DNA topoisomerase I and II (Topo I and II), enzymes that are crucial cellular targets for many anti-cancer drugs . Computational molecular docking and dynamics simulations have demonstrated that this compound exhibits a stronger inhibitory potential against these targets than some established drugs, such as topotecan (for Topo I) and etoposide (for Topo II) . This dual-inhibition mechanism can prevent cancer cells from replicating and lead to cell death, making this compound a compelling compound for investigating new chemotherapeutic strategies . Beyond its anti-cancer properties, earlier in vivo studies on this compound have also suggested potential activity on the central nervous system, such as antiparkinsonian properties, and effects on the cardiovascular system, including antihypertensive action . Its chemical structure is defined as (7aS,8S)-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinolin-8-ol . This compound is provided for research purposes only, to support investigations into oncology, neurology, and cardiovascular disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClNO3 B1231705 Oliveroline CAS No. 62504-55-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62504-55-6

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol;hydrochloride

InChI

InChI=1S/C18H17NO3.ClH/c1-19-7-6-10-8-13-18(22-9-21-13)15-11-4-2-3-5-12(11)17(20)16(19)14(10)15;/h2-5,8,16-17,20H,6-7,9H2,1H3;1H

InChI Key

SMCWYRTZZQNLFM-UHFFFAOYSA-N

SMILES

CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3.Cl

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1C(C5=CC=CC=C54)O)OCO3.Cl

Other CAS No.

62504-55-6

Synonyms

oliveroline
oliveroline, (7aS-trans)-isome

Origin of Product

United States

Isolation and Source Organism Research

Botanical and Marine Sources of Oliveroline

This compound has been predominantly isolated from terrestrial plants, particularly within the Annonaceae family. There is currently no significant research indicating its presence in marine organisms.

Duguetia Species

The genus Duguetia, a member of the Annonaceae family, is a significant source of this compound and related alkaloids. Several species within this genus have been found to contain this compound.

Duguetia odorata : The stem bark of Duguetia odorata has been identified as a source of this compound. acs.orgnih.govubc.caacs.org Bioassay-guided fractionation of an extract from this species led to the isolation of this compound, which was found to be responsible for the extract's G2 checkpoint inhibitory activity. acs.orgnih.govubc.caacs.org

Duguetia vallicola : (-)-Oliveroline (B12719764) has been isolated from the stems and stem bark of Duguetia vallicola. nih.govresearchgate.netingentaconnect.comingentaconnect.com Along with other alkaloids, it was characterized using spectroscopic methods. researchgate.netingentaconnect.comingentaconnect.com

Duguetia furfuracea : Research on the underground stem bark of Duguetia furfuracea has led to the isolation of several alkaloids, including this compound β-N-oxide. scielo.brresearchgate.net

Duguetia trunciflora : Studies on the leaves and thin branches of Duguetia trunciflora have resulted in the isolation of various alkaloids, including this compound. researchgate.net

Polyalthia Species

Polyalthia longifolia : The stem and stem bark of Polyalthia longifolia have been found to contain this compound-beta-N-oxide and northis compound. nih.govresearchgate.net

Michelia Species

Michelia alba : (-)-Oliveroline has been isolated from the leaves of Michelia alba. researchgate.netstuartxchange.orgnih.govtandfonline.comtandfonline.com It was one of ten compounds identified from the methanolic extract of the leaves through chromatographic fractionation. tandfonline.com

Methodologies for this compound Isolation and Enrichment

The isolation of this compound from its natural sources involves a combination of extraction and chromatographic techniques.

Extraction Techniques from Biological Matrices

The initial step in isolating this compound involves extracting the compound from the plant material. This is typically achieved using solvent extraction methods.

Maceration : This technique involves soaking the plant material in a solvent to extract the desired compounds. nih.govchesci.com It is a simple and common method, though sometimes combined with other techniques like ultrasound to improve efficiency. mdpi.com

Percolation : In this method, the solvent is passed through the plant material to extract the compounds. ingentaconnect.comnih.gov For instance, the air-dried stems of D. vallicola were defatted with petroleum ether, basified, and then extracted with dichloromethane (B109758) (CH2Cl2). ingentaconnect.com

Soxhlet Extraction : This is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a solvent. nih.gov

Solvent Partitioning : After an initial broad extraction, a liquid-liquid extraction is often employed to separate compounds based on their solubility in different immiscible solvents. acs.orgresearchgate.net For example, a crude methanol (B129727) extract of D. odorata was suspended in water and sequentially extracted with hexanes, dichloromethane, ethyl acetate, and butanol. acs.org

Modern Techniques : While traditional methods are common, modern techniques like ultrasound-assisted extraction and microwave-assisted extraction are also utilized to improve efficiency and yield. chesci.commdpi.commdpi.comresearchgate.net

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of other plant metabolites.

Column Chromatography : This is a fundamental technique used for the initial separation of the crude extract. rsc.org The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are separated based on their affinity for the stationary phase and the mobile phase. tandfonline.com

Thin-Layer Chromatography (TLC) : TLC is often used to monitor the progress of the separation and to identify the fractions containing the desired compound. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC provides higher resolution and is used for the final purification of this compound. nih.gov Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a specific HPLC method that can be effective for separating alkaloids. diva-portal.org

Anion Exchange Chromatography : This technique separates molecules based on their net charge and can be used to purify oligonucleotides and other charged molecules. youtube.com

The isolation of this compound often involves a multi-step process combining several of these techniques to achieve a high degree of purity. The specific combination of methods depends on the plant source and the other compounds present in the extract.

Oliveroline Biosynthesis Research

Proposed Biosynthetic Pathways of Aporphine (B1220529) Alkaloids

Aporphine alkaloids, including oliveroline, are characterized by a tetracyclic aromatic framework. taylorandfrancis.com Their biosynthesis is a branch of the larger benzylisoquinoline alkaloid pathway and is understood to originate from the key intermediate (S)-reticuline. nih.govontosight.ai This pathway involves a series of enzymatic modifications, starting with precursor compounds and culminating in the formation of the distinctive aporphine core through oxidative coupling. taylorandfrancis.comacs.org

Precursor Compounds and Enzymatic Steps (e.g., from (S)-Reticuline)

The biosynthesis of the vast majority of benzylisoquinoline alkaloids begins with the amino acid L-tyrosine. frontiersin.org Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govfrontiersin.org The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS), which forms the central BIA intermediate, (S)-norcoclaurine. nih.gov

Following the initial condensation, a sequence of modification steps occurs to produce the pivotal branch-point intermediate, (S)-reticuline. nih.govacs.org This process involves two O-methylations, one N-methylation, and one aromatic ring hydroxylation, catalyzed by a series of methyltransferases and a hydroxylase. nih.gov Specifically, (S)-norcoclaurine is first methylated by norcoclaurine 6-O-methyltransferase (6OMT) to form (S)-coclaurine. nih.gov Subsequently, coclaurine (B195748) N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom. frontiersin.org The molecule then undergoes hydroxylation by N-methylcoclaurine 3′-hydroxylase (NMCH), a cytochrome P450 enzyme, followed by a final O-methylation by 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) to yield (S)-reticuline. nih.govfrontiersin.org The isolation of (S)-reticuline in Duguetia pycnastera, a plant genus known to produce this compound, reinforces its role as a biosynthetic precursor in this species. scielo.br

From the central intermediate (S)-reticuline, the biosynthetic pathways diverge to form numerous classes of alkaloids. nih.gov For the aporphine branch, the journey continues with the intramolecular cyclization of (S)-reticuline. nih.gov

Intramolecular Oxidative Coupling Mechanisms

The defining step in the formation of the aporphine skeleton is an intramolecular oxidative phenol (B47542) coupling reaction. taylorandfrancis.comrsc.org This reaction creates a new carbon-carbon bond between the two aromatic rings of the benzylisoquinoline precursor, forming the characteristic tetracyclic structure. taylorandfrancis.comoup.com This crucial cyclization is catalyzed by enzymes belonging to the cytochrome P450 superfamily, particularly the CYP80 family. acs.orgoup.comnih.gov

A key enzyme in this process is corytuberine (B190840) synthase (CYP80G2), which facilitates the C-C coupling of (S)-reticuline to form the aporphine alkaloid (S)-corytuberine. nih.govacs.org The 3'-hydroxyl group on the (S)-reticuline molecule is considered critical for this C-C phenol coupling reaction to proceed. oup.com This intramolecular coupling represents a pivotal point, establishing the core aporphine scaffold, which is then subject to further "tailoring" reactions to produce the diverse array of aporphine alkaloids found in nature, such as this compound. oup.com

Following the formation of the initial aporphine structure, subsequent enzymatic modifications occur. These can include additional O-methylations, N-methylations to form tertiary or quaternary amines, and the formation of a methylenedioxy bridge across two adjacent hydroxyl groups. oup.com The formation of the methylenedioxy bridge, a key structural feature of this compound, is catalyzed by enzymes from the CYP719 family of cytochrome P450s. oup.comresearchgate.netscispace.com

Chemoenzymatic Approaches in Biosynthetic Studies

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity of biological catalysts. nih.gov This approach has gained traction in the production of complex natural products like alkaloids, offering sustainable and efficient alternatives to purely chemical or biological methods. rsc.orgijariie.com Enzymes can be used to perform specific, often difficult, chemical transformations under mild conditions, such as stereoselective C-C bond formation or regioselective oxidations. rsc.orgijariie.com

In the context of aporphine alkaloid biosynthesis, chemoenzymatic strategies often focus on two areas: the synthesis of chiral building blocks and the use of enzymes to catalyze key cyclization or modification steps. rsc.org For instance, enzymes can be used to prepare key precursors which are then converted into the final alkaloid using chemical methods. rsc.org Conversely, a chemically synthesized intermediate can be subjected to enzymatic transformation to install specific features, like a hydroxyl group or a methylenedioxy bridge, with high precision. ijariie.com

A notable strategy involves the use of engineered microorganisms, such as Escherichia coli or the yeast Saccharomyces cerevisiae, to host entire biosynthetic pathways from plants. acs.org For example, (S)-reticuline has been produced from dopamine by using transgenic S. cerevisiae, which was then further transformed to produce aporphine alkaloids. rsc.org This demonstrates the potential for developing microbial cell factories for the de novo synthesis of valuable alkaloids. acs.org Such systems allow for the production of scarce natural products and the creation of novel alkaloid structures through pathway engineering. nih.gov

Genetic and Molecular Basis of Biosynthetic Enzymes

The biosynthesis of this compound and other aporphine alkaloids is underpinned by a specific set of genes that encode the necessary enzymes. Advances in genomics and transcriptomics have been instrumental in identifying these genes in various plant species. frontiersin.org By analyzing the transcriptomes of alkaloid-producing plants, researchers can identify candidate genes that are highly expressed in tissues where alkaloids accumulate. frontiersin.orghelsinki.fi

The primary enzyme families involved in aporphine alkaloid biosynthesis include:

Cytochrome P450s (CYPs): This large and diverse superfamily of enzymes catalyzes critical oxidative reactions. oup.com

The CYP80 family is responsible for the pivotal intramolecular C-C phenol coupling that forms the aporphine skeleton. acs.orgnih.gov For example, CYP80G2 is known as corytuberine synthase. acs.org Studies in Aristolochia contorta have identified AcCYP80G7 and AcCYP80Q8 as enzymes that directly form the aporphine and proaporphine skeletons, respectively. nih.gov

The CYP719 family is primarily involved in forming methylenedioxy bridges, a common modification on the aporphine scaffold, including in this compound. oup.comresearchgate.netscispace.com These enzymes catalyze the cyclization of two adjacent hydroxyl groups with a methylene (B1212753) unit.

Methyltransferases (MTs): These enzymes, including O-methyltransferases (OMTs) and N-methyltransferases (NMTs), are responsible for adding methyl groups to hydroxyl and amine functionalities, respectively. frontiersin.org These modifications are crucial for the structural diversity and biological activity of the final alkaloid products. frontiersin.org

The discovery and characterization of these genes not only elucidate the biosynthetic pathway but also provide the molecular tools for metabolic engineering and synthetic biology approaches to produce these valuable compounds. acs.org

Oliveroline Synthesis and Structural Modification Strategies

Total Synthesis Approaches to Oliveroline and Related Aporphines

The synthesis of aporphine (B1220529) alkaloids, a class of compounds that includes this compound, often involves the initial construction of a tetrahydroisoquinoline (THIQ) core. acs.org This is typically followed by an intramolecular phenol (B47542) arylation to form the characteristic tetracyclic scaffold of aporphines. acs.org Aporphine alkaloids are distinguished by their 4H-dibenzo[de,g]quinoline structure, which features a biphenyl (B1667301) ring system and various oxygen-containing substituents like hydroxyl, methoxy (B1213986), and methylenedioxy groups. acs.org

A common strategy for building the THIQ core is the Bischler-Napieralski cyclization. acs.org This reaction, followed by reduction, provides the necessary isoquinoline (B145761) intermediate. acs.org Another key reaction in the synthesis of aporphines is the Pictet-Spengler cyclization. acs.org The biosynthesis of aporphine alkaloids is believed to originate from (S)-reticuline, which undergoes an intramolecular bis-phenol coupling. acs.org

Diastereoselective and Enantioselective Synthesis Methods

The synthesis of (-)-oliveroline (B12719764) has been achieved through methods that employ diastereoselective reactions. nih.govacs.org One such approach utilizes a diastereoselective reductive acid-mediated cyclization. nih.govacs.org This key step sets the stereochemistry at the C7 position, leading to the desired anti-configuration observed in (-)-oliveroline. nih.govacs.org

Enantioselective syntheses of related aporphine alkaloids, such as (R)-nornuciferine and (R)-nuciferine, have been developed using catalytic asymmetric transfer hydrogenation. researchgate.net This method has been shown to produce the target compounds in high yield and with excellent enantiomeric excess. researchgate.net The use of Noyori's ruthenium-based catalysts in the asymmetric hydrogenation of imines has been instrumental in creating chiral 1-benzyltetrahydroisoquinolines, which are key precursors for aporphine synthesis. researchgate.net

Key Synthetic Intermediates and Reaction Pathways

A crucial step in the synthesis of 7-oxygenated aporphines like this compound is the palladium-catalyzed ortho-arylation. nih.govacs.org This reaction forms the biphenyl linkage that defines the aporphine core. The use of an XPhos precatalyst has been shown to be effective, even at moderate catalyst loadings and with short reaction times. nih.govacs.org

The general synthetic pathway to aporphines often starts with the preparation of a substituted 1-benzyltetrahydroisoquinoline. This intermediate is then subjected to an intramolecular cyclization to construct the fourth ring. researchgate.net For instance, a Bischler-Napieralski cyclization of a substituted amide can yield a dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline. acs.org This THIQ derivative then undergoes the critical C-C bond formation to yield the aporphine skeleton. researchgate.net

Chemical Modifications and Analog Design

The chemical modification of aporphine alkaloids is a significant area of research aimed at exploring their structure-activity relationships and developing new derivatives with potentially improved properties. nih.gov These modifications can involve various chemical reactions targeting different parts of the aporphine scaffold. nih.gov

Derivatization for Enhanced Research Utility

Derivatization of aporphine alkaloids can be performed to enhance their utility in research. For example, the introduction of bromo-substituents has been explored. nih.gov Chemical methods such as ring-opening reactions, methylation, acetylation, quaternization, and dehydrogenation have been applied to aporphine alkaloids like crebanine, isocorydine, and stephanine (B192439) to create a series of derivatives for biological evaluation. nih.gov These modifications can alter the electronic and steric properties of the molecule, providing valuable tools for studying its interactions with biological targets. The introduction of specific functional groups can also facilitate further chemical manipulation or the attachment of probes for biochemical studies. nih.gov For example, this compound has been derivatized to this compound oxide for research purposes. lawyersnjurists.com

Rational Design of this compound Analogues

The rational design of aporphine analogues aims to create novel compounds with specific properties. tdl.org This can involve the creation of entirely new subclasses, such as azaaporphines, where a nitrogen atom is incorporated into the aromatic framework. tdl.org The design process often involves identifying key structural features responsible for a particular activity and then synthesizing analogues that retain or enhance these features. nih.gov For instance, structure-activity relationship studies on aporphine derivatives have suggested that the substitution pattern on the aromatic rings, particularly the presence and position of methoxy groups, can significantly influence their biological effects. nih.gov The design of new analogues may also involve computational methods, such as molecular docking, to predict the binding of designed compounds to specific biological targets. ksu.edu.sa

Advanced Synthetic Methodologies

Modern synthetic chemistry has introduced advanced methodologies that offer more efficient and creative routes to aporphine alkaloids. acs.org These methods often diverge from traditional biomimetic approaches. acs.org

Palladium-catalyzed direct arylation has emerged as a powerful tool for both the convergent and divergent synthesis of aporphine analogues. researchgate.net This method allows for the direct coupling of aryl halides with C-H bonds, providing a more streamlined approach to constructing the aporphine core and introducing substituents at various positions. researchgate.net For example, it has been successfully used for the C2-substitution of aporphines. researchgate.net

Benzyne (B1209423) chemistry has also been employed for the synthesis of aporphine scaffolds. researchgate.net This approach involves the generation of highly reactive benzyne intermediates, which can then undergo cycloaddition reactions to rapidly assemble the tetracyclic core of aporphines. researchgate.net This strategy has been utilized in the total synthesis of several aporphine alkaloids. researchgate.net

Photochemical and electrochemical pathways are also being explored as novel methodologies for the synthesis of tetrahydroisoquinoline alkaloids, including aporphines. acs.org These methods can facilitate unique bond formations and provide access to complex molecular architectures in an efficient manner. acs.org

Palladium-Catalyzed Arylations

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex natural products, including aporphine alkaloids. In the context of this compound, these methods have been particularly effective for the ortho-arylation of the aporphine scaffold, allowing for the late-stage introduction of various aryl groups.

A significant advancement in the synthesis of (-)-oliveroline and its derivatives utilizes a palladium-catalyzed ortho-arylation as a key step. figshare.comnih.govacs.org This approach follows a diastereoselective reductive acid-mediated cyclization to form the aporphine core. figshare.comnih.gov The subsequent arylation is efficiently mediated by a palladium catalyst. figshare.comnih.govacs.org Research has demonstrated that a moderate loading of the XPhos precatalyst (10 mol %) is sufficient to achieve the desired transformation in short reaction times, typically around 30 minutes. figshare.comnih.govacs.org This method has been successfully applied to the preparation of (-)-oliveroline and other related 7-oxygenated aporphine alkaloids. figshare.comnih.gov The yields for these palladium-catalyzed ortho-arylations can be quite high, reaching up to 82% in the synthesis of related compounds like artabonatine E.

The efficiency and functional group tolerance of palladium-catalyzed arylations make this a versatile strategy for creating a library of this compound derivatives with diverse substitution patterns on the aromatic rings, which is invaluable for biological screening.

Catalyst System Substrate Type Reaction Conditions Key Findings Reference
Palladium with XPhos precatalyst7-Oxygenated aporphine precursor10 mol % catalyst loading, 30 min reaction timeEfficient ortho-arylation to produce (-)-oliveroline and derivatives. figshare.comnih.govacs.org

Benzyne Chemistry Applications

Benzyne is a highly reactive intermediate that has found broad utility in organic synthesis for the construction of complex aromatic systems. fiveable.melibretexts.org In the realm of alkaloid synthesis, benzyne chemistry offers a powerful approach to the formation of the core structures of aporphine alkaloids. wikipedia.org While direct application to this compound is a logical extension, the literature more broadly describes its use for the synthesis of the aporphine core, which is the foundational structure of this compound. wikipedia.orghandwiki.org

The general strategy involves the generation of a benzyne intermediate from a suitably substituted precursor, which then undergoes an intramolecular cyclization. For instance, a 4-halo-6-methoxyindoline derivative can be treated with a strong base to generate a benzyne, which then undergoes an intramolecular attack by a nitrogen nucleophile to construct the characteristic fused ring system of the aporphine skeleton. This methodology has been successfully applied in the total synthesis of other complex alkaloids, such as batzelline C and isobatzelline C, demonstrating its potential for the efficient construction of polycyclic aromatic scaffolds.

The application of benzyne chemistry to the synthesis of this compound would involve designing a precursor that, upon benzyne formation, facilitates the specific cyclization pattern required for the this compound framework. The versatility of benzyne reactions, including their ability to participate in cycloadditions and multicomponent reactions, opens up avenues for creating diverse this compound analogues. nih.govrsc.orgnih.gov

Reactive Intermediate Synthetic Strategy Potential Application for this compound Reference
BenzyneIntramolecular cyclization of a precursorFormation of the core aporphine skeleton of this compound. wikipedia.orghandwiki.org
BenzyneCycloaddition reactionsConstruction of complex fused-ring systems related to the this compound scaffold. libretexts.orgnih.gov

Research and Future Directions

Current Research Focus

Current research on oliveroline is centered on further elucidating its mechanisms of action and exploring its full therapeutic potential. This includes more in-depth studies on its interaction with topoisomerases and the G2 DNA damage checkpoint. medkoo.comacs.orgnih.gov Efforts are also underway to synthesize and evaluate new analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Computational studies, such as molecular docking and dynamics simulations, are being used to better understand the binding of this compound to its target proteins and to guide the design of new derivatives. nih.gov

G2 DNA Damage Checkpoint Inhibition

Future Perspectives and Potential Developments

The future of this compound research lies in translating the promising preclinical findings into potential clinical applications. This will require comprehensive preclinical toxicology studies and the development of suitable formulations for in vivo administration. The unique mechanism of action of this compound as a G2 checkpoint inhibitor that does not target Chk1 kinase directly makes it a valuable tool for chemical biology to further unravel the complexities of the DNA damage response. acs.org Continued exploration of the structure-activity relationships within the this compound scaffold could lead to the discovery of even more potent and selective bioactive compounds.

Structure Activity Relationship Sar Studies of Oliveroline and Analogues

Correlating Structural Features with Biological Activities

The biological profile of oliveroline is intrinsically linked to its complex tetracyclic aporphine (B1220529) framework and the specific arrangement of its functional groups. vulcanchem.comacs.org Research has shown that even minor modifications to this scaffold can lead to significant changes in biological activity, highlighting a sensitive relationship between structure and function. Activities attributed to this compound and its analogues include anticholinergic effects, inhibition of the G2 DNA damage checkpoint, and potential anticancer properties through mechanisms like DNA topoisomerase inhibition. vulcanchem.commedscape.comresearchgate.net

The type and position of substituents on the aporphine skeleton are critical determinants of biological activity. acs.org The this compound structure features key functional groups, including a hydroxyl group, a methylated nitrogen, and a methylenedioxy group, which are all believed to contribute to its bioactivity. vulcanchem.com The highly oxidized substitution patterns, common in aporphine alkaloids, are central to their molecular interactions. acs.org

Studies on various aporphine and related oxoisoaporphine alkaloids reveal distinct SAR trends:

Substitution Patterns: The substitution pattern at positions C1, C2, C10, and C11 of the aporphine ring is often considered crucial for activity. handwiki.org For related oxoisoaporphine derivatives, substitutions at positions C4, C5, and C6 have been shown to be important. nih.govmdpi.com

Nature of Substituents: The presence of electron-donating groups, such as methoxy (B1213986) groups, can enhance cytotoxic activity. mdpi.com This is thought to be due to an increase in the electronic density of the aromatic system, which can improve π-π interactions with biological targets. mdpi.com

Specific Modifications: The synthesis and evaluation of analogues have demonstrated that modifications like O-dealkylation and N-dealkylation can alter biological effects. researchgate.net For instance, some synthetic derivatives of the aporphine alkaloid nuciferine (B1677029) have shown higher anti-acetylcholinesterase activity than the parent compound. researchgate.net Similarly, studies on alkaloids from Nelumbo nucifera showed that 2-hydroxy-1-methoxyaporphine (B8115536) significantly increased glucose consumption in adipocytes, demonstrating how specific oxygenation patterns influence metabolic activity. mdpi.com

Analogue Activity: The creation of analogues like this compound β-N-oxide has been part of the effort to explore the SAR of this class, with such compounds also exhibiting cytotoxic activity. sbq.org.br In studies of oxoisoaporphine analogues, modification of the quinone group was found to decrease or eliminate antifungal activity, indicating its importance for that specific biological effect. nih.gov

Table 1: Impact of Structural Modifications on the Biological Activity of Aporphine Alkaloids
Compound/Analogue ClassStructural ModificationObserved Effect on Biological ActivityReference
Aporphine AlkaloidsO-dealkylation / N-dealkylationCan lead to higher affinity for acetylcholinesterase (AChE). researchgate.net
Oxoisoaporphine DerivativesAddition of methoxy groupsIncreased cytotoxic activity, potentially via enhanced π-π interactions and hydrogen bonding. mdpi.com
Nuciferine AnaloguesHydroxylation (e.g., 2-hydroxy-1-methoxyaporphine)Significantly increased glucose consumption in 3T3-L1 adipocytes compared to nuciferine. mdpi.com
This compoundFormation of N-oxide (this compound β-N-oxide)Demonstrates cytotoxic activity. sbq.org.br
Sampangine AnaloguesModification of the quinone groupLeads to a decrease or total loss of antifungal activity. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are chiral. numberanalytics.comuou.ac.in Consequently, different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vastly different potencies and biological effects. numberanalytics.com

For this compound, stereochemistry plays a pivotal role in its activity. vulcanchem.com

Natural Configuration: The naturally occurring form is typically the (-)-Oliveroline (B12719764) stereoisomer. vulcanchem.com

Importance of Chirality: This specific spatial configuration is thought to be essential for its proper orientation and binding to molecular targets. vulcanchem.com The distinct three-dimensional shape dictated by its chiral center(s) influences its interaction with biological macromolecules, which is fundamental to its observed anticholinergic properties. vulcanchem.com

Synthetic Focus: The importance of stereochemistry is underscored by synthetic efforts that specifically target the preparation of the biologically active (-)-Oliveroline enantiomer, allowing for more precise pharmacological evaluation. acs.org

Impact of Oxygenation Patterns and Substituents

In Silico Approaches in SAR Elucidation

In recent years, in silico (computational) methods have become indispensable tools in drug discovery and for elucidating SAR. researchgate.net These approaches complement experimental work by predicting molecular properties, modeling interactions with biological targets, and helping to rationalize observed biological data at a molecular level. researchgate.netnih.gov

Computational medicinal chemistry encompasses a range of techniques used to design and discover new therapeutic agents. These methods are frequently applied to natural product classes like aporphine alkaloids to predict their potential as drug candidates. researchgate.netnih.gov Key principles and methods include:

Prediction of Properties: Software can be used to calculate physicochemical properties and predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are critical for drug development. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgresearchgate.net By identifying key structural descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues.

Bioactivity Prediction: Computational tools can screen virtual libraries of compounds against known biological targets, helping to prioritize which analogues should be synthesized and tested experimentally. collaborativedrug.com

Molecular docking is a prominent in silico technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. europeanreview.org This method provides valuable insights into the binding mode and affinity, helping to explain the SAR of a compound at a molecular level.

Docking studies involving this compound and related aporphine alkaloids have been used to explore their mechanisms of action:

Target Identification: Molecular docking simulations have been performed to investigate the interaction of this compound and other alkaloids with various biological targets. tdl.org

Anticancer Mechanisms: Studies have suggested that this compound may exert anticancer effects by acting as a DNA topoisomerase inhibitor, a hypothesis supported by molecular docking simulations that show its potential binding to this enzyme. researchgate.net

Binding Mode Analysis: Docking results can reveal specific intermolecular interactions, such as hydrogen bonds and hydrophobic or π-π stacking interactions, between the alkaloid and the amino acid residues of the target protein. mdpi.comtandfonline.com These predicted interactions help to explain why certain substituents or stereochemical features are essential for activity. For example, the methoxy groups on the aporphine ring may participate in crucial hydrogen bonds within a binding pocket. mdpi.com

Table 2: Examples of Molecular Docking Studies on this compound and Related Alkaloids
Ligand(s)Protein TargetKey Finding from In Silico StudyReference
This compound, AzaaporphinesGeneral (not specified)Initial docking studies were performed to investigate binding modes. tdl.org
This compound, Coptisine, PiperineDNA TopoisomeraseDocking studies suggest these alkaloids are potential DNA topoisomerase inhibitors. researchgate.net
Active Aporphine AlkaloidsCancer-related proteinsSimulations were used to explore the binding mechanisms of the most active cytotoxic compounds. tandfonline.com
Liriodenine (related aporphine)Cyclooxygenase-2 (COX-2)In silico analysis showed interaction with the COX-2 binding site, suggesting an anti-inflammatory mechanism. researchgate.net

Advanced Research Applications and Future Perspectives in Oliveroline Studies

Oliveroline as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, providing insights into protein function and cellular processes. medscape.comsbq.org.br this compound has shown potential as such a tool, primarily due to its specific interactions with cellular targets. Research has identified this compound as an inhibitor of the G2 DNA damage checkpoint. acs.org This checkpoint is a critical control point in the cell cycle, preventing cells with damaged DNA from entering mitosis. By inhibiting this checkpoint, this compound can be used as a chemical probe to investigate the intricate mechanisms that govern cell response to DNA damage, a process often dysregulated in cancer. medscape.comacs.org

An extract of Duguetia odorata demonstrated an ability to inhibit the G2 checkpoint, and subsequent bioassay-guided fractionation identified this compound as the active constituent responsible for this effect. acs.org It was shown to be active at concentrations above 10 μM, causing cells to escape G2 arrest induced by DNA damage. acs.org Notably, this compound accomplishes this without inhibiting the Chk1 kinase, a primary target for many other checkpoint inhibitors. acs.org This distinct mechanism of action makes this compound a valuable and promising tool for chemical biology, offering a unique avenue to explore the complex signaling pathways involved in cellular DNA damage response. acs.org Additionally, this compound has been identified as an anticholinergic compound, indicating it has the potential to block the neurotransmitter acetylcholine, which suggests its utility in studying certain neurological pathways. vulcanchem.com

Potential as a Lead Compound for Pre-clinical Drug Discovery Research

In drug discovery, a lead compound is a chemical that has pharmacological or biological activity and serves as a starting point for developing new drugs through chemical modification. wikipedia.org this compound's diverse bioactivities, particularly its cytotoxic and antiplasmodial effects, position it as a promising lead compound for preclinical research. ingentaconnect.commdpi.com

Studies have demonstrated that this compound exhibits significant cytotoxic activity against a range of human cancer cell lines. Research on compounds isolated from Michelia compressa var. formosana showed that this compound was cytotoxic to human nasopharyngeal carcinoma (NPC-TW01), non-small cell lung carcinoma (NCI-H226), T cell leukemia (Jurkat), renal carcinoma (A498), lung carcinoma (A549), and fibrosarcoma (HT1080) cell lines, with IC50 values ranging from 3.68 to 15.7 μM. Its most powerful inhibitory activity was observed against the A498 renal carcinoma cell line. Furthermore, while this compound itself did not potently inhibit cell proliferation in the absence of DNA damage (IC50 > 45 μM), its activity was enhanced 2-3 fold in cells that had been irradiated, underscoring its potential in combination with traditional cancer therapies. acs.org

Beyond its anticancer potential, this compound has shown activity against the parasite Plasmodium falciparum, the causative agent of malaria. ingentaconnect.comingentaconnect.com In one study, (-)-oliveroline (B12719764) exhibited antiplasmodial activity with an IC50 value of 14.9 µM. ingentaconnect.comresearchgate.net Its activity has also been noted in other studies evaluating isoquinoline (B145761) alkaloids from Duguetia vallicola. mdpi.compreprints.org This antiplasmodial effect suggests that the this compound scaffold could be a starting point for developing new antimalarial agents. The structure-activity relationship is likely influenced by the aporphine (B1220529) skeleton and its specific substituents, with the stereochemistry playing a crucial role in its pharmacological effects. vulcanchem.com

Cytotoxicity of this compound Against Various Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (μM)
NPC-TW01Nasopharyngeal Carcinoma5.21
NCI-H226Non-small Cell Lung Carcinoma4.25
JurkatT-cell Leukemia15.7
A498Renal Carcinoma3.68
A549Lung Carcinoma4.86
HT1080Fibrosarcoma4.12

Innovative Methodologies in this compound Research

The study of complex natural products like this compound relies on and drives innovations in analytical and spectroscopic techniques.

The isolation and characterization of this compound from natural sources, such as plants from the Annonaceae family, employ a suite of modern analytical methods. vulcanchem.com High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and quantification of this compound from crude plant extracts. vulcanchem.comajol.info Thin-Layer Chromatography (TLC) is also utilized for separation and analysis. vulcanchem.com

To confirm the molecular weight and fragmentation patterns, which are crucial for identification, various mass spectrometry (MS) techniques are used. vulcanchem.comscielo.br Methods like Gas Chromatography coupled with Mass Spectrometry (GC-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide precise mass data, allowing for the determination of the molecular formula. vulcanchem.comresearchgate.net

Determining the intricate, three-dimensional structure of this compound is a significant challenge that requires advanced spectroscopic methods. vulcanchem.comscielo.br Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. researchgate.netresearchgate.net Standard one-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide the initial framework of the molecular structure. vulcanchem.comresearchgate.netresearchgate.net

However, due to the complexity of the tetracyclic aporphine core, two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment and stereochemical determination. scielo.brresearchgate.net These advanced methods reveal correlations between different nuclei within the molecule.

COSY (Correlation Spectroscopy) helps identify proton-proton (¹H-¹H) spin systems, tracing the connectivity of hydrogen atoms through covalent bonds. scielo.brresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons. scielo.brresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the entire carbon skeleton and positioning functional groups. scielo.brresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for determining stereochemistry. It identifies protons that are close to each other in space, even if they are not directly connected by bonds, providing crucial information about the relative configuration of the molecule. ingentaconnect.com

The combined application of these 1D and 2D NMR techniques has been indispensable in establishing the structure of this compound and its derivatives, as reported in numerous phytochemical studies. ingentaconnect.comscielo.br

Spectroscopic Techniques Used in this compound Research
TechniqueTypePrimary Application in this compound Studies
¹H NMR1D NMRIdentifies proton environments and their multiplicities. vulcanchem.com
¹³C NMR1D NMRIdentifies the number and type of carbon atoms. vulcanchem.com
COSY2D NMREstablishes ¹H-¹H bond connectivity. scielo.brresearchgate.net
HSQC/HMQC2D NMRCorrelates directly bonded ¹H and ¹³C atoms. scielo.brresearchgate.net
HMBC2D NMRShows long-range ¹H-¹³C correlations (2-3 bonds). scielo.brresearchgate.net
NOESY2D NMRDetermines spatial proximity of protons for stereochemistry. ingentaconnect.com
Mass Spectrometry (MS)SpectrometryDetermines molecular weight and fragmentation. vulcanchem.com

Modern Analytical Techniques for Characterization

Interdisciplinary Research Directions

Future research on this compound is poised to benefit from an interdisciplinary approach, integrating knowledge from distinct scientific fields.

Ethnopharmacology and Natural Product Chemistry: this compound is isolated from plants like those in the Duguetia and Polyalthia genera, some of which are used in traditional medicine. researchgate.netresearchgate.net Ethnopharmacology, the study of traditional medicinal uses of plants, provides crucial leads for discovering new bioactive compounds. researchgate.net Interdisciplinary research connecting ethnopharmacological knowledge with modern phytochemical analysis can accelerate the discovery of new this compound derivatives and other alkaloids with therapeutic potential. researchgate.net

Synthetic Chemistry and Medicinal Chemistry: To overcome the limitations of relying on natural extraction, the total synthesis of this compound and its analogues is a key research area. nih.gov Recent advances in synthetic methodologies, such as palladium-catalyzed reactions, have enabled the preparation of this compound. nih.govnih.gov This opens the door for medicinal chemists to create a library of related compounds, allowing for systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. vulcanchem.com

Biosynthesis and Metabolic Engineering: Understanding how plants synthesize this compound is a fundamental question that lies at the intersection of biochemistry and molecular biology. Research into the biosynthetic pathways of aporphine alkaloids, which likely involves precursors like reticuline (B1680550) and enzymatic steps catalyzed by enzymes such as cytochrome P450 monooxygenases, can provide a roadmap for producing these compounds in engineered microbial or plant systems. acs.orgmdpi.com

Computational Chemistry and Molecular Modeling: In silico methods are increasingly used to predict the biological activities of natural products and to understand their interactions with molecular targets. researchgate.net Computational docking studies can model how this compound binds to proteins involved in the cell cycle or to parasitic enzymes. This can help elucidate its mechanism of action and guide the rational design of more effective derivatives, saving time and resources in the preclinical discovery phase. researchgate.net

By fostering collaboration across these disciplines, the scientific community can fully unlock the potential of this compound, from a fundamental research tool to a scaffold for the next generation of medicines.

Q & A

Q. What statistical approaches are optimal for analyzing dose-dependent synergistic effects of this compound in combination therapies?

  • Methodological Answer : Apply the Chou-Talalay method:

Combination Index (CI) : Calculate via CompuSyn software (CI < 1 indicates synergy).

Isobolograms : Plot IC₅₀ values of individual drugs vs. combinations.

Statistical Validation : Use two-way ANOVA with Tukey’s post-hoc test (p < 0.01) .

Guidance for Rigorous Research Design

  • Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
  • Data Integrity : Use tools like Open Science Framework (OSF) for preregistration and raw data sharing .
  • Ethics : For human cell line studies, comply with IRB protocols (e.g., informed consent for primary cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.